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molecular formula C5H9ClN4 B8332892 4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride

4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride

Cat. No. B8332892
M. Wt: 160.60 g/mol
InChI Key: LHLVUIIZODWCRP-UHFFFAOYSA-N
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Patent
US08278304B2

Procedure details

To 4-Methyl-1H-pyrazole (4.9 g, 60 mmol) was added cyanamide (2.5 g, 60 mmol), HCl (5.6 mL, 62 mmol, 4 M in dioxane) and dioxane (60 mL). The reaction was heated to 110° C. and aged for 9 h. It was then aged at rt overnight. The mixture was diluted with Et2O and stirred for 10 min. The product was isolated by filtration and washed with Et2O to afford the title compound.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[N:7]#[C:8][NH2:9].[ClH:10].O1CCOCC1>CCOCC>[ClH:10].[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:8](=[NH:7])[NH2:9])[CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
CC=1C=NNC1
Name
Quantity
2.5 g
Type
reactant
Smiles
N#CN
Name
Quantity
5.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC=1C=NN(C1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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